molecular formula C19H16N4O4S B12125266 N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(4-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide

N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(4-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide

Cat. No.: B12125266
M. Wt: 396.4 g/mol
InChI Key: YCKIBNQQLOZMPQ-UHFFFAOYSA-N
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Description

The compound N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(4-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide features a benzodioxole moiety linked via an acetamide group to a sulfanyl-substituted 1,2,4-triazin-5-one ring. The triazine core is further substituted with a 4-methylphenyl group, contributing to its lipophilic character.

Properties

Molecular Formula

C19H16N4O4S

Molecular Weight

396.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[6-(4-methylphenyl)-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H16N4O4S/c1-11-2-4-12(5-3-11)17-18(25)21-19(23-22-17)28-9-16(24)20-13-6-7-14-15(8-13)27-10-26-14/h2-8H,9-10H2,1H3,(H,20,24)(H,21,23,25)

InChI Key

YCKIBNQQLOZMPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(NC2=O)SCC(=O)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(4-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide typically involves multiple steps. The initial step often includes the formation of the benzodioxole ring, followed by the introduction of the triazine ring through a series of condensation reactions. The final step involves the attachment of the sulfanylacetamide group under controlled conditions to ensure the stability of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to remove any impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(4-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a variety of substituted derivatives depending on the reagents used.

Scientific Research Applications

Enzyme Inhibition

Research has shown that compounds with similar structural motifs exhibit significant inhibitory effects on various enzymes. For instance:

  • α-glucosidase Inhibition : Compounds derived from benzodioxane have been reported to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can be beneficial for managing Type 2 diabetes mellitus (T2DM) by slowing glucose absorption from the intestine .
  • Acetylcholinesterase Inhibition : The potential of this compound as an acetylcholinesterase inhibitor suggests applications in treating neurodegenerative diseases such as Alzheimer's disease (AD) .

Anticancer Activity

The anticancer potential of N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(4-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide has been explored through various studies:

  • Cytotoxic Effects : Similar derivatives have shown cytotoxic activity against human cancer cell lines such as HCT116 and HeLa. These compounds often exhibit IC50 values below 100 µM, indicating strong anticancer properties .
  • Mechanisms of Action : Investigations into the mechanisms revealed that these compounds can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and altering cell cycle progression .

Case Study 1: Synthesis and Evaluation of Sulfonamide Derivatives

A study synthesized new sulfonamide derivatives containing benzodioxane and acetamide moieties. These derivatives were evaluated for their inhibitory effects on α-glucosidase and acetylcholinesterase. The findings indicated that modifications to the benzodioxane structure significantly enhanced inhibitory potency .

Case Study 2: Anticancer Activity Assessment

In another study focusing on similar triazine-containing compounds, researchers synthesized a series of derivatives and assessed their anticancer activity against multiple cell lines. The most active compounds were found to induce apoptosis effectively and showed promise for further development as anticancer agents .

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(4-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Modifications

The target compound’s 1,2,4-triazin-5-one core distinguishes it from structurally related acetamides. Key analogs include:

(a) N-(1,3-benzodioxol-5-yl)-2-[[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide ()
  • Core Heterocycle: Imidazole (1H-imidazol-4-yl) vs. triazinone.
  • Substituents: 3-Methoxyphenyl and phenyl groups on the imidazole, contrasting with the 4-methylphenyl on the triazinone.
  • Implications: The imidazole’s aromaticity and electron-rich nature may enhance binding to targets like cyclooxygenase (COX), whereas the triazinone’s electron-deficient core could modulate reactivity or metabolic stability .
(b) N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetamide ()
  • Core Heterocycle: 1,2,4-Triazole vs. triazinone.
  • Substituents: Methyl and propenyl groups on the triazole, compared to the methylphenyl on the triazinone.

Pharmacological Activity Comparisons

Anti-Exudative Potential
  • Triazole Derivatives: Acetamides with 1,2,4-triazole cores (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides) demonstrated anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) in rodent models .

Physicochemical Properties

Property Target Compound (Triazinone) Imidazole Analog Triazole Analog
Molecular Weight ~370–390 g/mol (estimated) ~440 g/mol 346.4 g/mol
Water Solubility Not reported Not reported 48.9 µg/mL (pH 7.4)
Key Substituents 4-Methylphenyl 3-Methoxyphenyl, phenyl Methyl, propenyl

The triazole analog’s higher solubility (48.9 µg/mL) may arise from its dihydrobenzodioxin group, which balances lipophilicity. The target compound’s methylphenyl group likely reduces solubility compared to methoxy-substituted analogs .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(4-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzodioxole moiety and a triazine derivative. The molecular formula is C17H16N4O3SC_{17}H_{16}N_4O_3S, and it has a molecular weight of approximately 360.36 g/mol. Its unique structure suggests potential interactions with various biological targets.

1. Enzyme Inhibition

Research has indicated that compounds similar to this compound exhibit significant enzyme inhibitory activities:

  • α-Glucosidase Inhibition : Studies show that related benzodioxole derivatives demonstrate substantial inhibition of α-glucosidase, an enzyme crucial for carbohydrate metabolism. For instance, certain derivatives have reported IC50 values in the range of 0.68 to 0.85 µM against α-amylase .
  • Acetylcholinesterase Inhibition : Some derivatives also show weak inhibitory effects against acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease .

2. Anticancer Activity

Several studies have highlighted the anticancer potential of benzodioxole derivatives:

  • Cytotoxicity Assays : The compound has been tested against various cancer cell lines using MTS assays to evaluate cell viability. Results indicate that it can inhibit the proliferation of cancer cells at concentrations ranging from 26 to 65 µM .
  • In Vivo Studies : In vivo experiments on diabetic mice have shown promising results for the antidiabetic effects of similar compounds, suggesting a potential dual action against both diabetes and cancer .

The biological activity of this compound may involve several mechanisms:

  • Regulation of Protein Kinases : Similar compounds have been noted to affect protein kinase pathways that regulate glucose homeostasis and apoptosis, indicating a role in metabolic regulation and cancer cell survival pathways .
  • Interaction with Receptors : The compound's structure allows it to potentially interact with various receptors involved in cellular signaling pathways.

Case Studies and Research Findings

StudyFocusFindings
Enzyme InhibitionIC50 values for α-amylase inhibition were found to be 0.68 µM for some derivatives.
Anticancer ActivitySignificant cytotoxicity observed in cancer cell lines with IC50 values ranging from 26–65 µM.
AChE InhibitionWeak inhibition noted against AChE suggesting potential for neuroprotective effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(4-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions between thiol-containing intermediates (e.g., triazin-3-thiol derivatives) and halogenated acetamides. For example, analogs like 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides were synthesized by reacting chloroacetamide derivatives with triazole-thiols in ethanol under reflux, followed by purification via recrystallization . Key steps include controlling pH (7–8) and optimizing reaction time (6–8 hours). Characterization typically involves NMR, IR, and elemental analysis.

Q. How is the anti-exudative activity (AEA) of this compound evaluated in preclinical models?

  • Methodological Answer : AEA is assessed using carrageenan-induced paw edema models in rodents. For structurally related acetamides, a dose of 10 mg/kg was administered intraperitoneally, with diclofenac sodium (8 mg/kg) as a reference. Parameters measured include edema volume reduction (%) and inflammatory markers (e.g., TNF-α, IL-6). Data interpretation requires normalization to control groups and statistical validation (e.g., ANOVA with p < 0.05 significance) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., benzodioxol protons at δ 6.8–7.2 ppm, triazinone carbonyl at δ 170–175 ppm).
  • X-ray crystallography : Used to resolve ambiguities in stereochemistry, as seen in analogs like 4-(2-{[4-amino-6-(4-nitrobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)-3-phenylsydnone .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]⁺ for C₂₀H₁₈N₄O₅S: 434.4).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

  • Methodological Answer :

  • Substituent variation : Replace the 4-methylphenyl group on the triazinone ring with electron-withdrawing (e.g., nitro) or bulky groups (e.g., cycloheptyl) to assess effects on target binding .
  • Thioether linker modification : Compare sulfanyl (-S-) with sulfonyl (-SO₂-) or ether (-O-) linkers to evaluate stability and pharmacokinetics.
  • Bioisosteric replacement : Substitute benzodioxol with bioisosteres like benzofuran or indole to enhance metabolic stability.
  • Data-driven SAR : Use multivariate analysis (e.g., PCA) to correlate physicochemical properties (logP, polar surface area) with bioactivity .

Q. What computational strategies can predict binding interactions between this compound and inflammatory targets (e.g., COX-2)?

  • Methodological Answer :

  • Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with COX-2’s active site (e.g., hydrogen bonding with Arg120, hydrophobic contacts with Tyr355).
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and ligand-induced conformational changes.
  • Free energy calculations : Apply MM/GBSA to estimate binding affinities (ΔG) and validate against experimental IC₅₀ values .

Q. How can contradictory bioactivity data from different studies be reconciled?

  • Methodological Answer :

  • Reproducibility checks : Verify assay conditions (e.g., cell line viability, serum concentration) and compound purity (HPLC ≥95%).
  • Meta-analysis : Pool data from multiple studies (e.g., AEA, cytotoxicity) to identify outliers or trends. For example, discrepancies in IC₅₀ values may arise from differences in cell permeability assays (e.g., Caco-2 vs. MDCK models).
  • Mechanistic studies : Use RNA-seq or proteomics to identify off-target effects or pathway crosstalk .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be addressed?

  • Methodological Answer :

  • Reaction optimization : Transition from batch to flow chemistry to improve yield and reduce byproducts. For example, microreactors enhance mixing in thiol-alkylation steps .
  • Purification hurdles : Replace column chromatography with crystallization (e.g., solvent screening using Hansen solubility parameters).
  • Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) to identify labile groups (e.g., sulfanyl linkers prone to oxidation) .

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